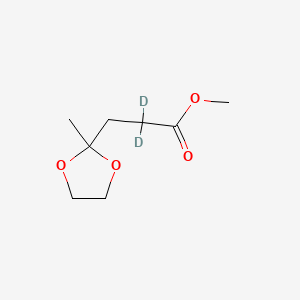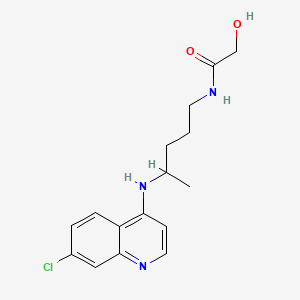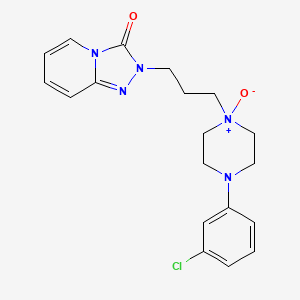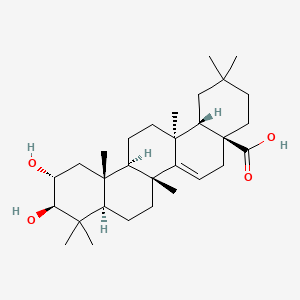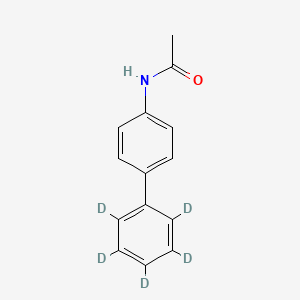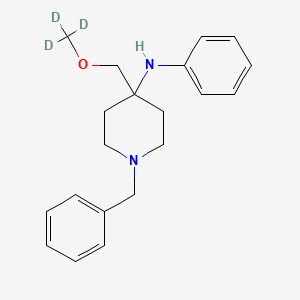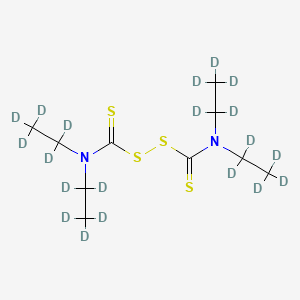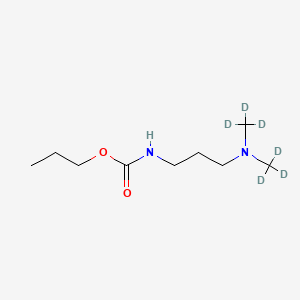
Propamocarb-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propamocarb-d6 (PM-d6) is an organic compound that has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. This compound is a derivative of propamocarb hydrochloride, which is an herbicide used in agriculture. PM-d6 has been found to have a variety of biochemical and physiological effects, and it has been used in laboratory experiments to study the effects of various compounds on biological systems.
Applications De Recherche Scientifique
Propamocarb-d6 has been used in a variety of scientific research applications, including biochemistry, physiology, and pharmacology. It has been used to study the effects of various compounds on biological systems, as well as to study the effects of environmental toxins on plants and animals. In addition, Propamocarb-d6 has been used in laboratory experiments to study the effects of various drugs on the central nervous system.
Mécanisme D'action
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
Propamocarb-d6 has been found to have a variety of biochemical and physiological effects. In particular, it has been found to act as an inhibitor of acetylcholinesterase (AChE), which is an enzyme involved in the breakdown of acetylcholine. In addition, Propamocarb-d6 has been found to act as an agonist of the muscarinic acetylcholine receptor, which is involved in the regulation of various physiological processes. Furthermore, Propamocarb-d6 has been found to have an inhibitory effect on the growth of certain bacteria and fungi, as well as an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of Propamocarb-d6 in laboratory experiments has several advantages. First, it is relatively inexpensive and easy to obtain. Second, it is relatively stable and has a long shelf life. Finally, it is relatively non-toxic and can be used in a variety of experiments. However, there are some limitations to the use of Propamocarb-d6 in laboratory experiments. For example, it is not suitable for use in experiments involving high concentrations of other compounds, as it may interfere with the results.
Orientations Futures
There are a variety of potential future directions for the use of Propamocarb-d6 in scientific research. For example, further research could be conducted to explore the effects of Propamocarb-d6 on different types of cells and organisms. In addition, Propamocarb-d6 could be used to study the effects of various compounds on the central nervous system. Furthermore, Propamocarb-d6 could be used to study the effects of environmental toxins on plants and animals. Finally, Propamocarb-d6 could be used to study the effects of various drugs on the central nervous system.
Méthodes De Synthèse
Propamocarb-d6 is synthesized from propamocarb hydrochloride using a reaction with sodium hydride and dimethylformamide (DMF). This reaction results in the formation of a hydroxymethyl derivative of propamocarb hydrochloride, which is then converted to Propamocarb-d6 by hydrolysis.
Propriétés
IUPAC Name |
propyl N-[3-[bis(trideuteriomethyl)amino]propyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-4-8-13-9(12)10-6-5-7-11(2)3/h4-8H2,1-3H3,(H,10,12)/i2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZZLDXDUQPOXNW-XERRXZQWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCNC(=O)OCCC)C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propamocarb-d6 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

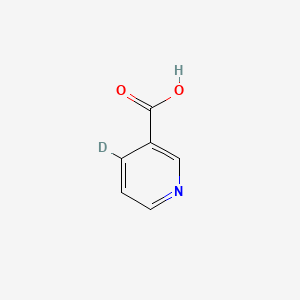
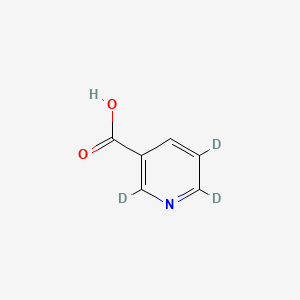
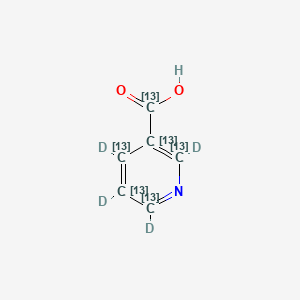

![4-[(7-Chloro-4-quinolinyl)amino]-1-pentanol-d4](/img/structure/B565002.png)
